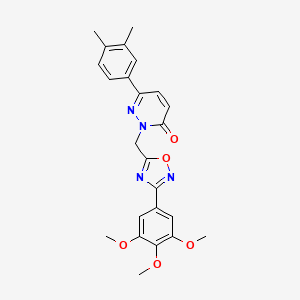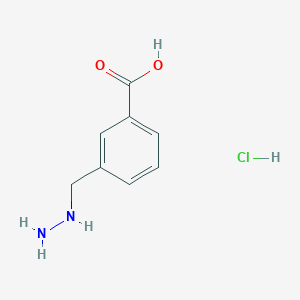
2-Bromo-4-(difluoromethyl)-1-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-(difluoromethyl)-1-iodobenzene, or 2-Br-4-(DFM)-1-I-benzene, is an organoiodine compound that has been studied extensively in recent years due to its unique properties and potential applications in a variety of scientific fields. This compound has been found to have a wide range of uses, from being a precursor to pharmaceuticals to being used as a catalyst in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Overview of 2-Bromo-4-(difluoromethyl)-1-iodobenzene in Scientific Research
2-Bromo-4-(difluoromethyl)-1-iodobenzene is a specialized chemical compound often used in organic chemistry research. Its unique structure and properties make it a valuable reagent in various chemical synthesis processes.
Applications in Organic Synthesis
This compound is particularly important in the field of organic synthesis. It can act as a building block for more complex organic molecules. Its ability to easily undergo reactions like Suzuki coupling makes it a versatile tool for constructing biaryls, which are core structures in many organic compounds, including pharmaceuticals and agrochemicals.
Role in Medicinal Chemistry
In medicinal chemistry, 2-Bromo-4-(difluoromethyl)-1-iodobenzene is used in the synthesis of various therapeutic agents. Its incorporation into larger molecules can impart desirable properties like increased stability or improved interaction with biological targets.
Material Science Applications
The compound's unique halogen composition also lends itself to applications in materials science. It could be involved in the development of new polymers or functional materials with specific electronic or photonic properties.
Based on the available scientific research, here's a detailed overview of the applications of 2-Bromo-4-(difluoromethyl)-1-iodobenzene in various fields:
Synthesis and Organic Transformations
- 1,2-Dibromobenzenes as Precursors : Research by Diemer, Leroux, and Colobert (2011) demonstrates the use of derivatives like 1,2-dibromo-3-iodobenzene in the synthesis of various organic compounds. These derivatives are pivotal in reactions that involve the formation of benzynes, showcasing the role of such compounds in complex organic transformations (Diemer, Leroux, & Colobert, 2011).
Catalyzed Reactions and Compound Synthesis
- CuI-Catalyzed Domino Process : A study by Lu et al. (2007) explores the CuI-catalyzed coupling of 1-bromo-2-iodobenzenes with beta-keto esters, leading to the formation of 2,3-disubstituted benzofurans. This illustrates the compound's role in facilitating complex catalyzed reactions (Lu et al., 2007).
Material Science and Halogenation Techniques
- Ring Halogenations in Material Science : Bovonsombat and Mcnelis (1993) discuss the use of halogenated compounds like 2-bromo-4-iodo-1,3,5-trimethylbenzene in ring halogenations, highlighting the application of such compounds in material science (Bovonsombat & Mcnelis, 1993).
Fluoroalkylation and Transition Metal Catalysis
- Transition Metal-Mediated Reactions : Zhu et al. (2015) conducted a systematic investigation into the copper(0)-mediated fluoroalkylation of iodobenzene, demonstrating the importance of such compounds in developing new fluoroalkylation reactions under the promotion of transition metals (Zhu, Ni, Gao, & Hu, 2015).
Eigenschaften
IUPAC Name |
2-bromo-4-(difluoromethyl)-1-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2I/c8-5-3-4(7(9)10)1-2-6(5)11/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLBUFHDSYSDBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)Br)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(difluoromethyl)-1-iodobenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-Dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2513105.png)

![8-(4-ethoxyphenyl)-N-isopentyl-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2513109.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(tert-butyl)urea](/img/structure/B2513110.png)


![1,2-Diazaspiro[2.5]oct-1-ene-6-sulfonyl chloride](/img/structure/B2513116.png)
![N-[2-(1H-indol-3-yl)ethyl]-N''-[[3-(4-methoxy-3-methylphenyl)sulfonyl-2-oxazolidinyl]methyl]oxamide](/img/structure/B2513117.png)
![(2Z)-2-({2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-5-nitrophenyl}methylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2513118.png)
![N-(3-methoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2513119.png)
![N-(tert-butyl)-4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarboxamide](/img/structure/B2513120.png)
![Ethyl 2-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2513123.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B2513127.png)